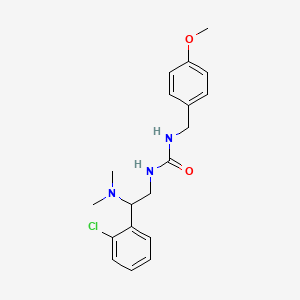
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H24ClN3O2 and its molecular weight is 361.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group, a dimethylamino ethyl moiety, and a methoxybenzyl group, which are crucial for its biological interactions.
Research indicates that the compound exhibits significant anticancer properties by interfering with cellular processes. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its anticancer activity, as it disrupts mitotic spindle formation, ultimately inducing apoptosis in cancer cells .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound across various studies:
| Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer Activity | 1.48 - 12.07 | HeLa, A549, MCF-7 | Tubulin inhibition, G2/M phase arrest |
| Anti-inflammatory Effects | Not specified | In vitro assays | Potential modulation of inflammatory pathways |
| Antioxidant Properties | Moderate | Various cell lines | Scavenging free radicals |
Case Studies
- Anticancer Efficacy : In a study using human cancer cell lines (HeLa and MCF-7), the compound demonstrated IC50 values ranging from 1.48 µM to 12.07 µM, indicating potent anticancer effects . The mechanism was attributed to its ability to bind to tubulin, preventing its polymerization and thus halting cell division.
- Inflammatory Response Modulation : Although specific IC50 values were not provided for anti-inflammatory effects, preliminary data suggest that the compound may influence inflammatory pathways through modulation of cytokine release and reduction of oxidative stress markers in vitro .
- Antioxidant Activity : The compound also displayed moderate antioxidant properties, which could contribute to its overall therapeutic profile by protecting cells from oxidative damage .
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-23(2)18(16-6-4-5-7-17(16)20)13-22-19(24)21-12-14-8-10-15(25-3)11-9-14/h4-11,18H,12-13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKKHCUFCTHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)OC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













